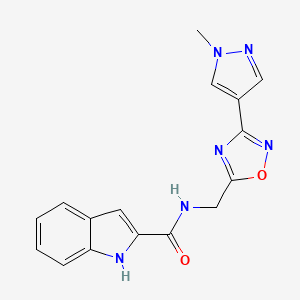

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety at the 3-position and a methyl-linked 1H-indole-2-carboxamide group at the 5-position. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the indole and pyrazole groups contribute to aromatic interactions and solubility modulation.

Propriétés

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c1-22-9-11(7-18-22)15-20-14(24-21-15)8-17-16(23)13-6-10-4-2-3-5-12(10)19-13/h2-7,9,19H,8H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILAIXVGJYSEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways. These pathways are often associated with various forms of leukemia.

Mode of Action

Similar compounds have been found to potently inhibit flt3-itd/d835y and flt3-itd/f691l secondary mutants. This suggests that the compound may interact with its targets by binding to these sites and inhibiting their function.

Activité Biologique

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining an indole moiety with a 1,2,4-oxadiazole and a pyrazole ring. The structural formula can be represented as follows:

This unique combination suggests multiple potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide have demonstrated inhibitory effects on various cancer cell lines. The IC50 values for these compounds often range between 2.76 µM to 9.27 µM against specific human tumor cell lines such as ovarian and renal cancers .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 1 | OVXF 899 (Ovarian) | 2.76 | High |

| Compound 2 | PXF 1752 (Renal) | 9.27 | Moderate |

| Compound 3 | PRXF 22Rv1 (Prostate) | 1.143 | High |

The proposed mechanism of action for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide involves the inhibition of key enzymes associated with cancer progression. It has been shown to target:

- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and apoptosis in cancer cells.

- Carbonic Anhydrases : Modulation of pH levels in the tumor microenvironment.

These interactions suggest that the compound may function as a dual-action agent by both inducing apoptosis and altering metabolic pathways in cancer cells .

Anti-inflammatory and Other Biological Activities

In addition to its anticancer properties, compounds with similar structural frameworks have exhibited anti-inflammatory effects. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide may also play a role in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide:

- Study on Antitumor Activity : A study evaluated the effects of a structurally similar compound on a panel of human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cells .

- Mechanistic Insights : Another research article provided insights into the mechanism of action involving HDAC inhibition and its subsequent effects on gene expression profiles in cancer cells .

- Anti-inflammatory Properties : A comprehensive review highlighted the anti-inflammatory potential of pyrazole derivatives, emphasizing their role in inhibiting pro-inflammatory cytokines .

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions where the indole and oxadiazole moieties are combined. The compound's structure features a 1H-indole core linked to a pyrazole and oxadiazole group, which are known for their diverse biological activities.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Oxidation | Pyrazole | Reflux | 75% |

| 2 | Condensation | Indole | Room Temp | 80% |

| 3 | Amidation | Carboxylic Acid | Heating | 85% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide. For instance, derivatives containing the indole and oxadiazole frameworks have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values in the low micromolar range .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the indole and oxadiazole rings contributes to their ability to disrupt microbial cell membranes or inhibit vital enzymes.

Research Findings:

In vitro studies revealed that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Conclusion and Future Directions

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide holds significant promise in the fields of medicinal chemistry and drug development. Its unique structural features contribute to its biological activities, particularly in anticancer and antimicrobial applications. Future research should focus on optimizing its synthesis for higher yields and exploring its pharmacokinetic properties to assess its viability as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Inferred from structural similarity to .

Key Observations:

- Indole vs.

- Linker Modifications : The ethyl-indole linker in increases molecular weight (427.5 vs. ~337) and may enhance hydrophobic interactions but reduce solubility .

- Heterocyclic Variations : Pyrimidin-2-amine () and pyridine-oxadiazole () substitutions demonstrate flexibility in targeting diverse binding pockets .

Q & A

Q. What are the standard synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

A common synthetic route involves coupling heterocyclic intermediates via nucleophilic substitution or cyclization. For example, oxadiazole-thiol intermediates (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) can react with alkyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base (yield: ~35–82%) . Optimization strategies include:

- Solvent selection : DMF facilitates nucleophilic substitution but may require purification to remove side products.

- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates.

- Stoichiometry : A 10% excess of alkyl halide (1.1 mmol per 1 mmol substrate) improves conversion .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound post-synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positioning and heterocyclic ring formation (e.g., δ 11.55 ppm for indole NH in DMSO-d₆) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable with reverse-phase C18 columns and gradient elution .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 392.2 for related oxadiazole-indole derivatives) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., 76.80% C, 6.14% H, 17.06% N) validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) observed during the characterization of structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to simplify splitting patterns in aromatic regions .

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR) while maintaining core pharmacophoric elements?

- Bioisosteric Replacement : Substitute the 1-methylpyrazole moiety with 1,2,4-triazole or imidazole rings to assess electronic effects .

- Side-Chain Modifications : Introduce alkyl or aryl groups at the oxadiazole-methyl position to evaluate steric bulk impact on target binding .

- Scaffold Hopping : Replace the indole core with benzimidazole or quinazoline to probe π-π stacking interactions .

Q. How should researchers approach the optimization of heterocyclic ring formation in similar oxadiazole-containing compounds to minimize side products?

- Cyclization Catalysts : Use POCl₃ or PCl₃ for oxadiazole formation, which accelerates cyclization at 120°C while reducing thiol byproducts .

- Stepwise Purification : Employ flash chromatography after each synthetic step (e.g., after thiol alkylation and before indole coupling) .

- Reaction Monitoring : TLC or LC-MS tracks intermediate formation, enabling early termination of reactions with >95% conversion .

Q. What methodologies are appropriate for assessing the compound's stability under various experimental conditions (e.g., pH, temperature)?

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH-Dependent Hydrolysis : Test solubility in buffers (pH 1–13) to identify labile bonds (e.g., amide hydrolysis in acidic conditions) .

- Light Exposure Tests : UV-vis spectroscopy monitors photodegradation, particularly for indole and oxadiazole moieties .

Q. How can computational chemistry tools be integrated with experimental data to predict the binding modes of this compound with potential biological targets?

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase or GPCR binding pockets, guided by crystallographic data of related ligands .

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and active-site residues) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.